

Technical Support Center: Organic Chemistry Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glyoxylic acid**

Cat. No.: **B1671967**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals. The following guide addresses a common query regarding the Fehling's test for **glyoxylic acid**.

Troubleshooting Guide: Fehling's Test Frequently Asked Questions (FAQs)

Question: Why does my sample of **glyoxylic acid** consistently yield a negative result with Fehling's test, despite it being an aldehyde?

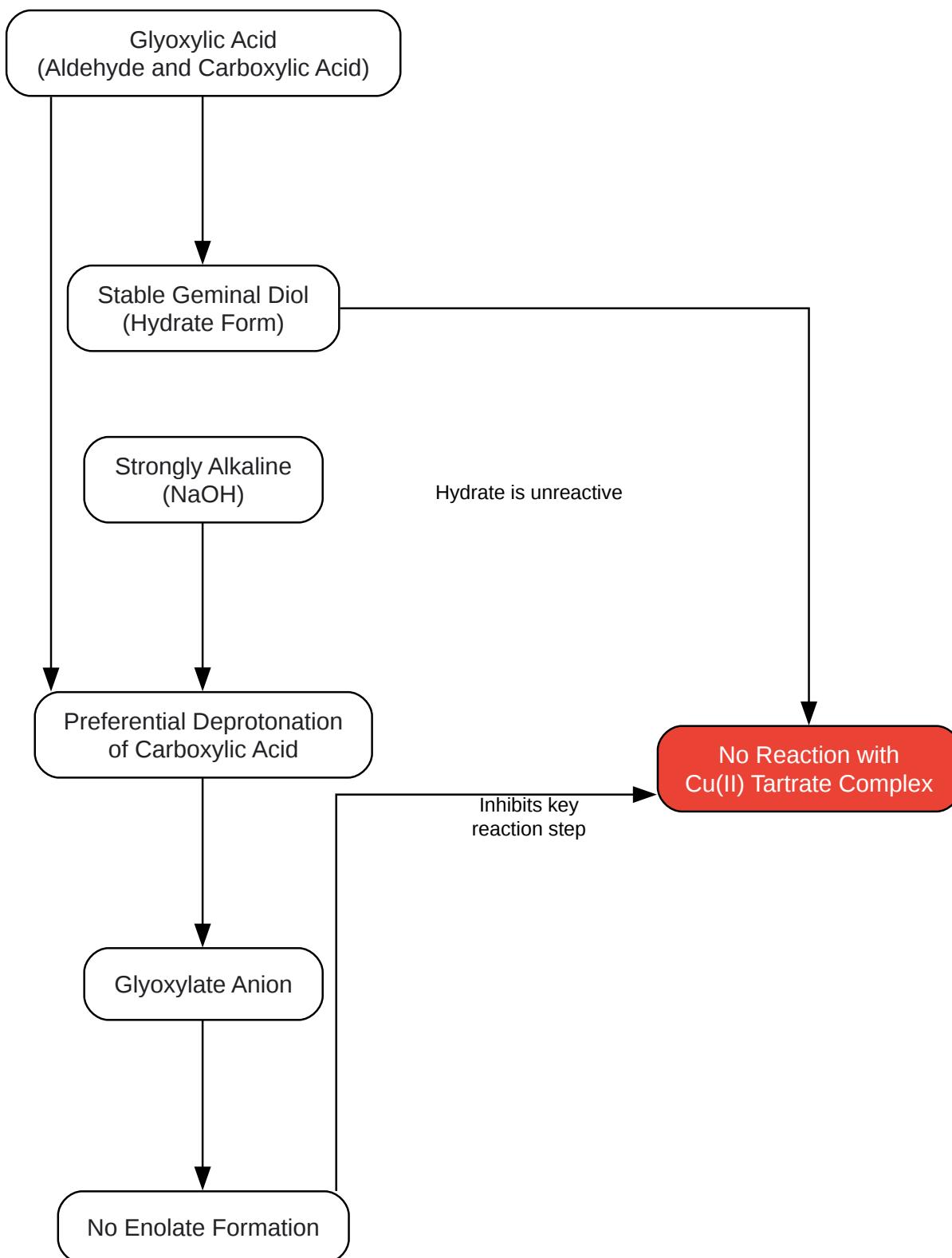
Answer:

This is an expected result and not an indication of experimental error. While **glyoxylic acid** does possess an aldehyde functional group, it fails to give a positive Fehling's test for two primary reasons related to its unique structure in an aqueous environment:

- Predominant Hydrate Formation: In aqueous solutions, the aldehyde group of **glyoxylic acid** readily reacts with water to form a stable geminal diol, also known as a hydrate.^[1] This equilibrium strongly favors the hydrate form. The presence of the electron-withdrawing carboxylic acid group enhances the stability of this hydrate.^[2] Under the alkaline conditions of the Fehling's test, this stable hydrate does not readily revert to the aldehyde form, which is necessary for the reaction to occur.

- Inability to Form an Enolate: The mechanism of Fehling's test with aldehydes is widely understood to proceed through the formation of an enolate ion. This requires the presence of an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) that can be removed by the base in the Fehling's solution. In the case of **glyoxylic acid**, the most acidic proton is that of the carboxylic acid group. In the strongly alkaline medium of Fehling's solution, the carboxylic acid is deprotonated to form the glyoxylate anion. This prevents the formation of the necessary enolate at the alpha-carbon, thus inhibiting the initial step of the reaction with the copper(II) complex.

In summary, the combination of the stable hydrate form and the deprotonation of the carboxylic acid group prevents **glyoxylic acid** from reacting as a typical aldehyde in the Fehling's test.


Experimental Protocols

For accurate and reliable results when performing a Fehling's test, please adhere to the following standard laboratory protocol.

Parameter	Specification
Reagents	Fehling's Solution A: Dissolve 6.93 g of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) in distilled water containing a few drops of dilute sulfuric acid, and make up to 100 mL.[3][4] Fehling's Solution B: Dissolve 34.6 g of potassium sodium tartrate (Rochelle salt) and 10 g of sodium hydroxide in distilled water, and make up to 100 mL.[3][4]
Apparatus	Test tubes, water bath, pipettes.
Procedure	1. In a clean test tube, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.[3] 2. Add a few drops of the sample to be tested to the Fehling's solution. 3. Place the test tube in a gently boiling water bath for several minutes.[5] 4. Observe any color change.
Positive Result	Formation of a brick-red precipitate of copper(I) oxide (Cu_2O) indicates the presence of a reducing sugar or an aliphatic aldehyde.[3][5]
Negative Result	The solution remains blue, or a slight greenish tint may be observed, but no red precipitate is formed.

Logical Relationship Diagram

The following diagram illustrates the chemical reasoning behind the negative Fehling's test result for **glyoxylic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow illustrating why **glyoxylic acid** yields a negative Fehling's test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. Fehling's solution: Preparation, Tests and Application [allen.in]
- 4. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 5. mlsu.ac.in [mlsu.ac.in]
- To cite this document: BenchChem. [Technical Support Center: Organic Chemistry Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671967#negative-fehling-s-test-for-glyoxylic-acid-explanation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com